
2-Chloro-6-methylpyridine-4-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-methylpyridine-4-boronic acid, also known as CMPAB, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of pyridine and is used as a reagent in organic synthesis. CMPAB can be used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, which are used to synthesize biaryls. CMPAB can also be used in other reactions, such as Buchwald-Hartwig amination, Sonogashira couplings, and Stille couplings.
Aplicaciones Científicas De Investigación
Catalytic Protodeboronation
2-Chloro-6-methylpyridine-4-boronic acid: is used in the catalytic protodeboronation of pinacol boronic esters. This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The compound’s role in facilitating the protodeboronation step is pivotal for the synthesis of complex molecules.
Suzuki-Miyaura Coupling
This boronic acid derivative is a key reagent in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds . This reaction is instrumental in the pharmaceutical industry for the construction of various drug molecules.
Synthesis of Alkyl Boronic Esters
The compound serves as a building block for the synthesis of alkyl boronic esters, which are important intermediates in organic chemistry. These esters are used for further chemical transformations, including homologations and conjunctive cross-couplings .
Radical-Polar Crossover Reactions
2-Chloro-6-methylpyridine-4-boronic acid: is involved in radical-polar crossover reactions. These reactions are significant for the creation of complex molecules, especially in the development of new materials and catalysts .
Inhibitors for Encephalitic Alphaviruses
This chemical is utilized as a reagent in the preparation of dihydro-phenylquinazlinone derivatives, which act as inhibitors against encephalitic alphaviruses. These inhibitors are crucial in the treatment of viral infections, showcasing the compound’s potential in medicinal chemistry .
Synthesis of Et Canthinone-3-carboxylates
It is also a reactant for the synthesis of Et canthinone-3-carboxylates via a palladium-catalyzed Suzuki-Miyaura coupling followed by a copper-catalyzed amidation reaction. This pathway is significant for the synthesis of complex organic compounds .
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-6-methylpyridine-4-boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 2-Chloro-6-methylpyridine-4-boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs after the oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 2-Chloro-6-methylpyridine-4-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it is readily prepared and generally environmentally benign .
Result of Action
The molecular and cellular effects of 2-Chloro-6-methylpyridine-4-boronic acid’s action primarily involve the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to the compound’s wide application in organic synthesis .
Propiedades
IUPAC Name |
(2-chloro-6-methylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3,10-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDHMBLTDQMBOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Cl)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678219 |
Source


|
| Record name | (2-Chloro-6-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1320397-15-6 |
Source


|
| Record name | (2-Chloro-6-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


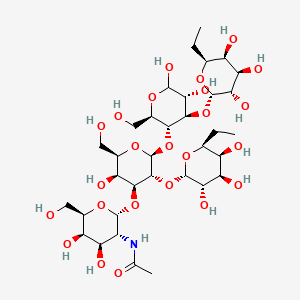

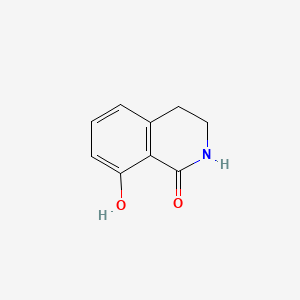


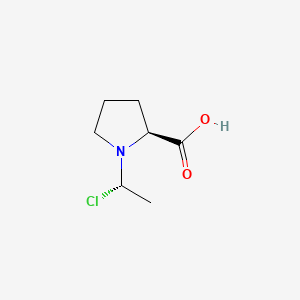
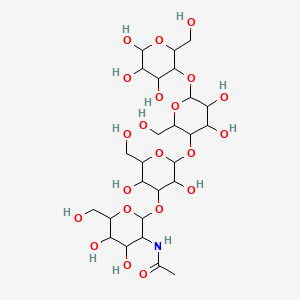
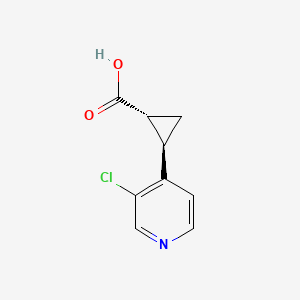
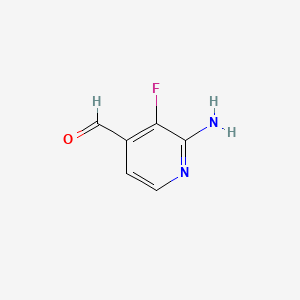


![(1S)-1-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B594394.png)
